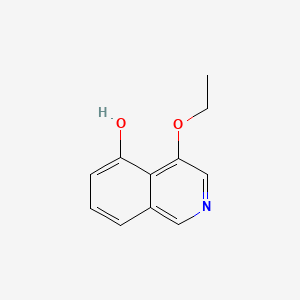
Dimethyl-bis(2-triethoxysilylethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanes are a group of chemical compounds composed of Silicon and Hydrogen. They are used in a variety of applications, including as coupling agents, crosslinking agents, surface modifiers, and water repellents .
Synthesis Analysis
The synthesis of silanes generally involves the reaction of silicon with a suitable reagent. For example, dimethyldiethoxysilane, a similar compound, has been used as a precursor in the synthesis of silica aerogels .Molecular Structure Analysis
Silanes typically have a tetrahedral structure, with silicon at the center bonded to hydrogen atoms. The exact structure of “Dimethyl-bis(2-triethoxysilylethoxy)silane” would depend on the specific arrangement of these atoms .Chemical Reactions Analysis
Silanes can undergo a variety of chemical reactions, including hydrolysis, condensation, and functionalization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of silanes can vary widely depending on their specific structure. Some general properties of silanes include low density, high thermal stability, and resistance to oxidation .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
dimethyl-bis(2-triethoxysilylethoxy)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H44O8Si3/c1-9-19-28(20-10-2,21-11-3)17-15-25-27(7,8)26-16-18-29(22-12-4,23-13-5)24-14-6/h9-18H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUPIRDXTCBLEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCO[Si](C)(C)OCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H44O8Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2'-Dimethyl-4-(4-hydroxy-5-carboxyphenylazo)-4'-[5-(4-sulfophenylazo)-2,6-dihydroxy-phenylazo]biphenyl](/img/structure/B575543.png)


![4,8,11-Triazatricyclo[5.2.2.02,6]undeca-1(9),2(6),4,7-tetraene](/img/structure/B575558.png)

![5-Vinylbenzo[d]isoxazol-3(2H)-one](/img/structure/B575561.png)
![1,7-Dimethyl-4,8-dioxatricyclo[5.1.0.03,5]octane](/img/structure/B575562.png)


![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B575566.png)
